4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

Covalent inhibitor design Michael acceptor Maleamic acid reactivity

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid (CAS 51992-11-1), also known as N-(3,3,5-Trimethylcyclohexyl)maleamic acid, is a maleamic acid derivative with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. It is characterized by an α,β-unsaturated carbonyl system (maleamic acid moiety) conjugated to a bulky 3,3,5-trimethylcyclohexylamine group.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 51992-11-1
Cat. No. B1614603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
CAS51992-11-1
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)NC(=O)C=CC(=O)O
InChIInChI=1S/C13H21NO3/c1-9-6-10(8-13(2,3)7-9)14-11(15)4-5-12(16)17/h4-5,9-10H,6-8H2,1-3H3,(H,14,15)(H,16,17)
InChIKeyVJVRSOGEUWANMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.9 [ug/mL] (The mean of the results at pH 7.4)

Sourcing 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid (CAS 51992-11-1): Core Identity and Physicochemical Profile


4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid (CAS 51992-11-1), also known as N-(3,3,5-Trimethylcyclohexyl)maleamic acid, is a maleamic acid derivative with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is characterized by an α,β-unsaturated carbonyl system (maleamic acid moiety) conjugated to a bulky 3,3,5-trimethylcyclohexylamine group. This compound is commercially available as a screening compound and research intermediate from suppliers such as Sigma-Aldrich (AldrichCPR) and AKSci . Its predicted physicochemical properties include an ACD/LogP of 2.61, a LogD of -1.68 at pH 7.4, and an estimated water solubility of 32.77 mg/L .

Why N-(3,3,5-Trimethylcyclohexyl)maleamic Acid Cannot Be Replaced by Common Analogs


Generic substitution among maleamic acid derivatives is not viable due to the compound's dual structural features: the α,β-unsaturated carbonyl system and the bulky 3,3,5-trimethylcyclohexyl substituent. The unsaturated bond confers Michael acceptor reactivity and pH-sensitive hydrolysis properties that are absent in saturated analogs such as 4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid [1]. Simultaneously, the trimethylcyclohexyl group imparts distinct lipophilicity (predicted LogP ~2.6–3.4) and steric bulk compared to unsubstituted N-cyclohexylmaleamic acid (CAS 21477-59-8) or smaller N-alkyl maleamic acids, affecting solubility, membrane permeability, and target binding . The quantitative evidence below demonstrates that these structural differences translate into measurable differentiation in reactivity, physicochemical properties, and synthetic utility.

Head-to-Head Quantitative Differentiation: 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid vs. Closest Analogs


α,β-Unsaturated Carbonyl System Confers Michael Acceptor Reactivity Absent in Saturated Analog

The target compound possesses an α,β-unsaturated carbonyl system (maleamic acid moiety) capable of acting as a Michael acceptor, enabling conjugate addition reactions with thiols and other nucleophiles. This reactivity is structurally impossible in the closest saturated analog, 4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid (Hit2Lead #8811544, 2D similarity 93%), which lacks the carbon-carbon double bond . Maleamic acids are documented to undergo thiol-Michael addition and have been employed as covalent warheads and pH-sensitive linkers in drug delivery systems [1][2].

Covalent inhibitor design Michael acceptor Maleamic acid reactivity

Enhanced Lipophilicity and Reduced Aqueous Solubility vs. Unsubstituted N-Cyclohexylmaleamic Acid

The target compound exhibits predicted LogP values of 2.61 (ACD/LogP) and 3.42 (KowWin estimated), with a correspondingly low estimated water solubility of 32.77 mg/L . In contrast, the unsubstituted N-cyclohexylmaleamic acid (CAS 21477-59-8, molecular weight 197.23) has a significantly lower molecular weight and, based on the absence of the three methyl substituents, is expected to exhibit substantially lower lipophilicity (estimated LogP reduction of approximately 1.0–1.5 log units based on fragment-based π-contributions of methyl groups to cyclohexane). The LogD at pH 7.4 for the target compound is -1.68, indicating the ionized carboxylate form predominates at physiological pH, yet the compound retains significant lipophilic character due to the trimethylcyclohexyl moiety .

Lipophilicity LogP Water solubility Permeability

Maleamic Acid as a Synthetic Precursor to Maleimides: A Functional Handle for Downstream Diversification

N-substituted maleamic acids, including the target compound, serve as direct synthetic precursors to the corresponding N-substituted maleimides through acid- or base-catalyzed dehydration and ring closure. This transformation is well-established: for example, N-cyclohexylmaleamic acid is converted to N-cyclohexylmaleimide in high yield using acid catalysts in nonpolar solvents [1]. The target compound can therefore be dehydrated to N-(3,3,5-trimethylcyclohexyl)maleimide, a compound with distinct reactivity (maleimides are potent Michael acceptors and dienophiles for Diels-Alder reactions). The saturated analog 4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid cannot undergo this cyclization due to the absence of the double bond required for imide formation .

Maleimide synthesis Dehydration cyclization Building block

Predicted Pharmacokinetic Differentiation: Ionization State and Permeability at Physiological pH

At physiological pH (7.4), the target compound exists predominantly as the ionized carboxylate species, with a predicted LogD of -1.68 . This contrasts with the saturated analog 4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid, which has a reported LogP of 2.60 and LogSW of -3.19 . While LogP and LogD are not directly comparable (LogP refers to the neutral species partition, while LogD accounts for ionization), the target compound's strongly negative LogD at pH 7.4 indicates limited passive membrane permeability under physiological conditions, potentially offering advantages for extracellular target engagement or pH-dependent uptake in acidic microenvironments (e.g., tumor tissue, where pH 6.5–6.9 can protonate the carboxylate and increase permeability) [1]. The saturated analog, lacking pH-sensitive ionization linked to the α,β-unsaturated system, exhibits a different pH-permeability profile.

LogD Ionization Drug-likeness Permeability

Evidence-Backed Application Scenarios for 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid in R&D Procurement


Covalent Inhibitor and Targeted Covalent Drug Discovery Programs

The α,β-unsaturated carbonyl system of this compound enables its use as a weakly electrophilic Michael acceptor warhead for covalent inhibitor design. Unlike the saturated analog, which cannot engage in covalent bond formation with cysteine residues, this compound can form reversible or irreversible covalent adducts with nucleophilic amino acid side chains. This property is directly evidenced by the class of maleamic acid derivatives functioning as thiol-reactive covalent modifiers [1]. Procurement of this compound is indicated for screening campaigns targeting cysteine proteases, deubiquitinases, or kinases with accessible cysteine residues in the ATP-binding pocket, where the trimethylcyclohexyl group provides steric differentiation from simpler N-alkyl maleamic acids.

pH-Responsive Prodrug Linker and Controlled Release System Development

Maleamic acid derivatives are established as weakly acid-sensitive linkers for smart drug delivery systems, with hydrolysis rates that vary predictably with pH [1]. The target compound can serve as a pH-responsive caging group or linker, releasing an active amine-containing payload (3,3,5-trimethylcyclohexylamine) under mildly acidic conditions (pH 5.0–6.5) such as those found in tumor microenvironments or endosomal compartments [2]. This pH-dependent hydrolysis is a direct consequence of the maleamic acid scaffold and is structurally impossible with the saturated butanoic acid analog. For prodrug design programs requiring tumor-selective or endosome-triggered release, this compound offers a validated chemical strategy.

Synthetic Intermediate for N-Substituted Maleimide Production

This maleamic acid serves as the direct precursor to N-(3,3,5-trimethylcyclohexyl)maleimide via dehydration cyclization. The corresponding maleimide is a valuable building block for bioconjugation (thiol-maleimide chemistry), polymer chemistry (heat-resistant maleimide copolymers), and Diels-Alder cycloaddition reactions [1]. The synthetic route from maleamic acid to maleimide is well-precedented for N-cyclohexyl analogs with reported yields exceeding 90% under optimized conditions [2]. For procurement decisions, this compound represents a cost-effective entry point for generating the maleimide in-house rather than purchasing the more reactive (and potentially less stable) maleimide directly.

Chemical Biology Probe and Screening Library Expansion

The compound is commercially offered as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals specifically intended for early discovery research [1]. Its distinct combination of a bulky, lipophilic trimethylcyclohexyl group and an α,β-unsaturated carboxylic acid moiety occupies a unique region of physicochemical space (LogP ~2.6–3.4, tPSA 66 Ų, H-bond donors 2, H-bond acceptors 4) that is not duplicated by common screening library members. This compound is appropriate for diversity-oriented screening, fragment-based library design, or as a starting point for structure-activity relationship (SAR) exploration around the maleamic acid scaffold.

Quote Request

Request a Quote for 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.